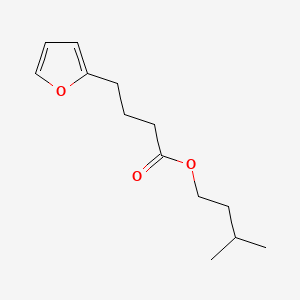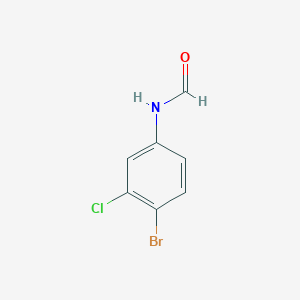
1-Bromo-2,4-dimethoxy-5-nitrobenzene
Descripción general
Descripción
1-Bromo-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-5-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides, amines, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.
Oxidation: 1-Bromo-2,4-dimethoxy-5-nitrobenzaldehyde or 1-Bromo-2,4-dimethoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and nitro group on the benzene ring make the compound highly reactive towards nucleophiles, facilitating the formation of various substituted derivatives. The methoxy groups enhance the electron density on the benzene ring, influencing the reactivity and selectivity of the compound in different chemical reactions .
Comparación Con Compuestos Similares
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
2-Bromo-4,5-dimethoxynitrobenzene: Another isomer with bromine and nitro groups at different positions.
4-Bromo-5-nitroveratrole: A related compound with similar functional groups but different overall structure.
Uniqueness: 1-Bromo-2,4-dimethoxy-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment on the benzene ring, making it a valuable intermediate in organic synthesis and a useful probe in scientific research .
Propiedades
IUPAC Name |
1-bromo-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUKWKZKRKWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)
![4-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B3284090.png)





